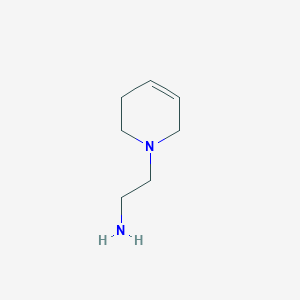

![molecular formula C15H11F2N3O2S B2469146 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide CAS No. 946305-50-6](/img/structure/B2469146.png)

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a multi-step process involving thionation, heterocyclization, and amidation reactions. The final product can be purified using column chromatography and characterized using techniques such as NMR spectroscopy and mass spectrometry.Molecular Structure Analysis

The molecular formula of this compound is C18H14N4O2S. Its InChI string is InChI=1S/C18H14N4O2S/c1-10-9-25-18-19-11(2)15(17(24)22(10)18)21-16(23)14-8-7-12-5-3-4-6-13(12)20-14/h3-9H,1-2H3,(H,21,23).Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include thionation, heterocyclization, and amidation. The halogenation and some transformations of synthesized thiazolo[3,2-a]pyrimidine due to its ketone group were carried out to obtain the corresponding carboxamide, carbothioamide, sulfonohydrazide, and oxime and its alkylated derivatives .Wissenschaftliche Forschungsanwendungen

1. Potential in Cancer Treatment

Research has indicated that derivatives of thiazolopyrimidine, such as N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide, demonstrate potential in cancer treatment. For instance, a study identified a kinesin spindle protein inhibitor from a series of novel kinesin spindle protein (KSP) inhibitors, which exhibited significant biochemical potency and pharmaceutical properties suitable for clinical development as a cancer treatment agent. This compound effectively arrested cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and induction of cellular death, suggesting a viable pathway for cancer therapy (Theoclitou et al., 2011).

2. Antibacterial and Antitubercular Activities

Thiazolopyrimidine derivatives have also been studied for their antibacterial and antitubercular properties. For example, novel 5H-thiazolo[3,2-a]pyrimidin-5-ones synthesized through thiophene ring closure demonstrated significant antibacterial and antitubercular activities in screening tests. Such properties highlight the potential of these compounds in addressing bacterial and tubercular infections (Cai et al., 2016).

3. Antiproliferative Activity

Thiazolopyrimidines have shown promise in studies exploring their antiproliferative effects. A class of thiazole/benzothiazole fused pyranopyrimidine derivatives was synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies found that certain compounds selectively inhibited the growth of cancer cells, suggesting a potential role in cancer therapy (Nagaraju et al., 2020).

Eigenschaften

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-7-6-23-15-18-8(2)12(14(22)20(7)15)19-13(21)9-3-4-10(16)11(17)5-9/h3-6H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGAICMHFKHDKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=C(C=C3)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

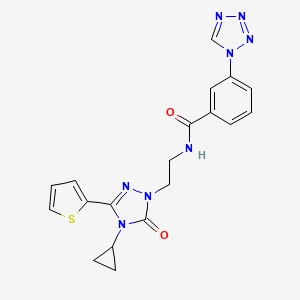

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)

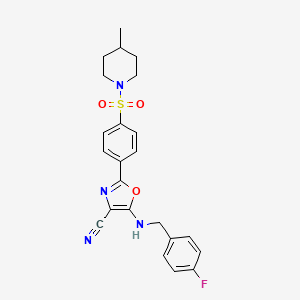

![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)

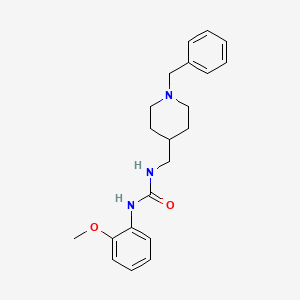

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)

![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)

![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2469081.png)

![2-ethoxy-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2469082.png)

![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)